Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a derivative of N-Boc piperazine Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and are used as building blocks in the synthesis of various bioactive molecules .
Mode of Action
It’s known that 1-boc-piperazine undergoes buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound can interact with its targets through the formation of new bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its melting point (370 to 410 °C), boiling point (114°C at 01mm), and density (1092±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
It’s known that some piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place, less than 15°c . This suggests that factors such as light, temperature, and air exposure may affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that compounds containing piperazine rings, such as this one, can have diverse biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . These properties enhance favorable interactions with macromolecules, making it a valuable compound in biochemical reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the piperazine ring structure can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate can be synthesized through the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352816 | |
Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77279-24-4 | |
Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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